3-(3-Bromopropyl)pyridine hydrobromide
Overview
Description
3-(3-Bromopropyl)pyridine hydrobromide is an organic compound with the molecular formula C8H11Br2N. It is a brominated derivative of pyridine, where a bromopropyl group is attached to the third position of the pyridine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)pyridine hydrobromide typically involves the bromination of 3-propylpyridine. One common method is as follows:
Starting Material: 3-Propylpyridine.
Bromination: The 3-propylpyridine is reacted with bromine (Br2) in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, to introduce the bromine atom at the propyl group.
Hydrobromide Formation: The resulting 3-(3-Bromopropyl)pyridine is then treated with hydrobromic acid (HBr) to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and hydrobromide formation steps.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopropyl)pyridine hydrobromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.
Oxidation: The pyridine ring can be oxidized under specific conditions to form pyridine N-oxide derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding 3-propylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives of pyridine.
Oxidation: Pyridine N-oxide derivatives.
Reduction: 3-Propylpyridine.
Scientific Research Applications
3-(3-Bromopropyl)pyridine hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is utilized in the preparation of functionalized polymers and materials with specific electronic properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Bromopropyl)pyridine hydrobromide depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The bromopropyl group can facilitate the formation of covalent bonds with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: An aryl bromide with a bromine atom directly attached to the pyridine ring.
3-(Bromomethyl)pyridine: A compound with a bromomethyl group attached to the third position of the pyridine ring.
3-(3-Chloropropyl)pyridine: Similar to 3-(3-Bromopropyl)pyridine but with a chlorine atom instead of bromine.
Uniqueness
3-(3-Bromopropyl)pyridine hydrobromide is unique due to the presence of both a bromopropyl group and a hydrobromide salt. This combination allows for versatile reactivity in nucleophilic substitution reactions and the formation of stable salts, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-(3-bromopropyl)pyridine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVWDZPGKCWJOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507377 | |
Record name | 3-(3-Bromopropyl)pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41038-63-5 | |
Record name | 3-(3-Bromopropyl)pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-bromopropyl)pyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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